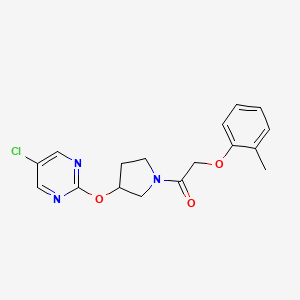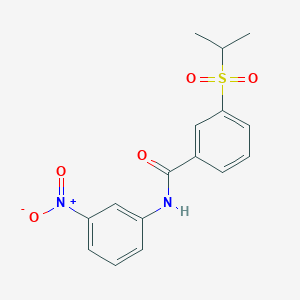
2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid is a complex organic compound that features an azetidine ring, an oxazole ring, and a trifluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the construction of the azetidine ring followed by the introduction of the oxazole and carboxylic acid functionalities. Common synthetic routes include:
Cycloaddition reactions: These reactions involve the formation of the azetidine ring through the cycloaddition of suitable precursors.
Aza-Michael addition: This method involves the addition of NH-heterocycles to methyl 2-(Azetidin-3-ylidene)acetates.
Horner-Wadsworth-Emmons reaction: This reaction is used to convert alkylated phosphonates and N-Boc-azetidin-3-one to the corresponding N-Boc-azetidine-3-ylidenes.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the azetidine ring to its corresponding oxazole derivative.
Reduction: Reduction of the oxazole ring to form simpler derivatives.
Substitution: Replacement of functional groups within the molecule with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine and oxazole derivatives.
科学的研究の応用
2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetic acid moiety enhances the compound's stability and reactivity, while the azetidine and oxazole rings contribute to its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
2-Azetidinone: A simpler β-lactam compound with various biological activities.
Baricitinib: Contains a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety and displays potent anti-inflammatory activity.
Uniqueness: 2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid is unique due to its combination of azetidine, oxazole, and trifluoroacetic acid functionalities, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.C2HF3O2/c10-7(11)5-3-12-6(9-5)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2,(H,10,11);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCYWHAYUGNALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=CO2)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(4-fluorophenyl)ethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2544656.png)

![2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B2544659.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2544662.png)


![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)


![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/new.no-structure.jpg)
![Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2544674.png)
